Gaegurin-6-RA peptide precursor
Description
Gaegurin-6-RA is a bioactive peptide precursor hypothesized to belong to the thioviridamide-like family of ribosomally synthesized and post-translationally modified peptides (RiPPs). These peptides are characterized by their complex biosynthetic gene clusters (BGCs), which encode enzymes for post-translational modifications such as thioamidation and dehydroalanine formation . Comparative genomic analyses suggest that Gaegurin-6-RA BGCs exhibit unique modifications distinct from canonical thioviridamide pathways, including divergent precursor peptide sequences and accessory enzymes .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
TMKKSLLLIFFLGTINLSLCQEERNAEEEKRDGDDEMDAEVEKR |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Gaegurin-6-RA is classified as an antimicrobial peptide (AMP), which are small proteins known for their ability to combat a wide range of pathogens. The peptide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of Gaegurin-6-RA
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Effective | |
| Candida albicans | Moderate effectiveness | |
| Pseudomonas aeruginosa | Limited effectiveness |
The peptide's structure contributes to its function; it possesses an alpha-helical conformation that enhances its ability to penetrate lipid membranes. Studies have shown that modifications to the peptide can lead to increased potency and specificity against resistant strains of bacteria, making it a promising candidate for new antibiotic therapies .
Anticancer Activities
Emerging research indicates that Gaegurin-6-RA may also possess anticancer properties. Similar peptides in the same family have demonstrated selective cytotoxicity towards various cancer cell lines, including colon and breast carcinoma cells.
Table 2: Anticancer Activity of Related Peptides
| Peptide | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| Gaegurin-5 | HCT116 (Colon) | Cytotoxic | |
| Gaegurin-5 | MCF-7 (Breast) | Cytotoxic |
The proposed mechanism involves the disruption of cancer cell membranes, similar to its action against bacteria. This dual functionality—antimicrobial and anticancer—positions Gaegurin-6-RA as a versatile candidate for therapeutic applications.
Potential Modifications for Enhanced Efficacy
Research into the structural modifications of Gaegurin-6-RA has shown promise in developing more effective derivatives. These modifications can enhance the peptide's stability, reduce toxicity to human cells, and improve its specificity towards pathogenic microorganisms.
Table 3: Modifications and Their Effects
These modifications not only aim to enhance antimicrobial efficacy but also target specific bacterial strains that exhibit resistance to conventional antibiotics.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Table 1: BGC Comparison of Gaegurin-6-RA and Thioviridamide-like Peptides
| Feature | Gaegurin-6-RA BGCs | Thioviridamide-like BGCs |
|---|---|---|
| Core precursor peptide | 45-50 residues, LPXRF motif | 50-55 residues, LPXRF motif |
| Key modifying enzymes | Novel oxidoreductase | TvaF (thioamide synthase) |
| Accessory genes | Protease, ABC transporter | Dehydrogenase, transporter |
| Bioactivity | Hypothesized cytotoxicity | Confirmed cytotoxicity |
Evolutionary and Phylogenetic Relationships
Phylogenetic analysis (Figure 3, ) places Gaegurin-6-RA precursors within a clade distinct from neuropeptide FF (NPFF) and gonadotropin-inhibitory hormone (GnIH) precursors. For example, Gaegurin-6-RA lacks the QRFamide motif critical for NPFF receptor binding in humans .
Table 2: Sequence Homology of Gaegurin-6-RA with Related Precursors
| Precursor | LPXRF Motif | C-terminal Motif | % Identity to Gaegurin-6-RA |
|---|---|---|---|
| Human NPFF | Yes | QRFamide | 28% |
| Zebrafish GnIH | Yes | LPQRFamide | 35% |
| Thioviridamide | Yes | LPXRF-thioamide | 42% |
| Gaegurin-6-RA | Yes | LPXRF-OH | 100% |
Functional Divergence
Unlike thioviridamide, which disrupts mitochondrial function, Gaegurin-6-RA is hypothesized to modulate ion channels due to its unique C-terminal hydroxyl group. This modification, absent in thioviridamide, may reduce membrane permeability but enhance receptor selectivity.
Analytical Challenges in Characterization
High-accuracy mass spectrometry (MS) has been critical in identifying Gaegurin-6-RA’s post-translational modifications. Wide mass windows (20 ppm) coupled with post-acquisition filtering improve confidence in detecting rare modifications like thioamidation .
Research Implications and Unresolved Questions
- Biosynthetic Novelty: The absence of tvaF in Gaegurin-6-RA BGCs raises questions about alternative thioamide-forming mechanisms.
- Functional Overlap : Despite low sequence homology, Gaegurin-6-RA and NPFF precursors share overlapping receptor targets, suggesting convergent evolution.
- Analytical Optimization : Improved MS workflows are needed to resolve Gaegurin-6-RA’s low-abundance modifications .
Preparation Methods
Fmoc SPPS Fundamentals
Fmoc Group : The N-terminal amino group of each amino acid is protected by the Fmoc group, which is base-labile and removed by treatment with piperidine in DMF (dimethylformamide). This orthogonal protection strategy permits selective deprotection without disturbing side-chain protections.
Coupling Reactions : Amino acids are sequentially coupled to the growing peptide chain using activated carboxyl groups. Activation is commonly achieved via carbodiimides (e.g., DIC) with additives like HOBt to reduce racemization, or via phosphonium/uronium salts (e.g., HBTU, TBTU) for efficient coupling.
Cleavage : After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed, typically using trifluoroacetic acid (TFA)-based cocktails.
Specific Considerations for this compound
Disulfide Bridge Formation
The intra-disulfide bridge at the C-terminus of Gaegurin-6 is crucial for maintaining its alpha-helical conformation and antimicrobial activity. Synthesis involves either:
Reduction or removal of this disulfide bridge results in loss of biological activity, highlighting the importance of controlled disulfide bond formation.
Hydrophobic N-Terminus
The hydrophobic motif at the N-terminus is essential for membrane interaction and pore formation. During synthesis, hydrophobic amino acids are incorporated carefully to preserve this motif.
The linear form or deletion of hydrophobic amino acids at the N-terminus abolishes membrane pore-forming ability, indicating the necessity of precise sequence fidelity.
RA Conjugation
While direct literature on this compound preparation is limited, conjugation with retinoic acid (RA) typically involves coupling RA to the peptide's N-terminus or specific side chains post-synthesis, using carbodiimide chemistry or active ester methods.
This step requires careful optimization to avoid side reactions and preserve peptide integrity.
Detailed Preparation Protocol (Illustrative)
| Step | Procedure | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Resin Loading | Appropriate resin (e.g., Wang or Rink amide resin) | Ensures C-terminal anchoring |
| 2 | Fmoc Deprotection | 20% piperidine in DMF, 3-5 min twice | Monitor by UV due to dibenzofulvene release |
| 3 | Amino Acid Coupling | Fmoc-AA + HBTU/HOBt + DIPEA in DMF | Use excess reagents to drive reaction to completion |
| 4 | Repeat Deprotection and Coupling | Sequential addition of amino acids | Monitor coupling completeness via Kaiser or TNBS test |
| 5 | Cysteine Incorporation | Use orthogonally protected cysteines | Enables selective disulfide bond formation |
| 6 | Cleavage from Resin | TFA cocktail (e.g., TFA/TIS/water) for 2-3 hours | Removes side-chain protections and releases peptide |
| 7 | Disulfide Bond Formation | Oxidative folding in buffer (e.g., air oxidation or GSH/GSSG system) | Critical for biological activity |
| 8 | RA Conjugation | Carbodiimide-mediated coupling of RA to peptide | Performed in solution post-purification |
| 9 | Purification | RP-HPLC | Ensures homogeneity and removal of side products |
| 10 | Characterization | Mass spectrometry, CD spectroscopy | Confirms correct mass and secondary structure |
Research Findings and Analytical Data
Circular dichroism (CD) spectra confirm alpha-helical conformation stabilized by the disulfide bridge, and antimicrobial assays show loss of activity upon disulfide reduction. Functional assays demonstrate that the peptide precursor stimulates insulin secretion via calcium influx, dependent on intact structural motifs.
Q & A
Basic Research Questions
Q. What are the structural characteristics of Gaegurin-6-RA peptide precursor, and how do they influence its biological activity?
- Methodological Answer: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to resolve its primary and secondary structures. Compare these with homologous peptides to identify conserved functional domains. Computational modeling (e.g., molecular dynamics) can predict interaction sites with lipid bilayers or target receptors .
Q. What standard assays are used to evaluate the antimicrobial efficacy of this compound?
- Methodological Answer: Employ broth microdilution (CLSI guidelines) for minimum inhibitory concentration (MIC) determination. Combine with time-kill kinetics and hemolysis assays to assess selectivity for microbial vs. mammalian membranes. Fluorescence microscopy can visualize membrane disruption in real time .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer: Optimize solid-phase peptide synthesis (SPPS) protocols by standardizing resin activation, coupling times, and cleavage conditions. Validate purity via HPLC (>95%) and characterize using MS. Document batch-specific variations (e.g., oxidation states) in supplementary materials .
Advanced Research Questions
Q. How to resolve contradictions in cytotoxicity data for this compound across different cell lines?
- Methodological Answer: Conduct meta-analysis of existing studies to identify confounding variables (e.g., cell membrane composition, assay endpoints). Design controlled experiments using isogenic cell lines varying in lipid rafts or glycocalyx density. Apply statistical models (ANOVA with post-hoc tests) to isolate contributing factors .
Q. What experimental strategies can validate the proposed mechanism of action (e.g., pore formation vs. membrane thinning) for Gaegurin-6-RA?
- Methodological Answer: Use atomic force microscopy (AFM) to visualize membrane topography changes. Compare with fluorescence leakage assays using vesicles of defined lipid compositions. Employ single-channel electrophysiology to detect ion conductance patterns characteristic of pore formation .
Q. How to optimize this compound for enhanced stability in physiological conditions without compromising antimicrobial activity?
- Methodological Answer: Perform systematic D-amino acid substitutions or cyclization to reduce protease susceptibility. Use circular dichroism (CD) to monitor structural stability under varying pH/temperature. Test modified analogs in serum stability assays and correlate with MIC values .
Methodological Frameworks for Rigorous Inquiry
-
PICO Framework : For therapeutic potential studies:
-
FINER Criteria : Ensure questions are:
- Feasible: Access to peptide synthesis facilities.
- Novel: Addressing gaps in understanding its immunomodulatory roles.
- Ethical: Adherence to biosafety protocols for antimicrobial peptides.
- Relevant: Combatting antimicrobial resistance (AMR) .
Data Interpretation and Reporting
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
